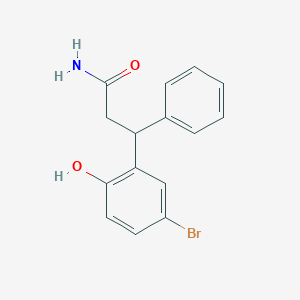![molecular formula C21H24N2OS B15001897 N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15001897.png)
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the 2-[4-(2-methylpropyl)phenyl]propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Amide Derivatives: Compounds with similar amide linkages but different aromatic or aliphatic groups.
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific combination of the benzothiazole core and the 2-[4-(2-methylpropyl)phenyl]propanamide moiety, which may confer distinct biological or chemical properties compared to other similar compounds.
属性
分子式 |
C21H24N2OS |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2OS/c1-13(2)11-16-5-7-17(8-6-16)14(3)21(24)23-18-9-10-19-20(12-18)25-15(4)22-19/h5-10,12-14H,11H2,1-4H3,(H,23,24) |
InChI 键 |
YSHSHKAMYBCPDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001827.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2,6-dimethyl-1-benzofuran-3-carboxylate](/img/structure/B15001835.png)
![2-methoxy-3-methyl-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15001840.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-5-(hydroxymethyl)-1,2-oxazole-3-carbohydrazide](/img/structure/B15001842.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001852.png)
![1-(1H-benzimidazol-2-yl)-4-(3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001857.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B15001860.png)
![7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001861.png)
![Methyl 4-(2,5-dimethylphenyl)-6-{[(4-methylphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001865.png)

![N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B15001884.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B15001905.png)
![3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001918.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B15001925.png)
